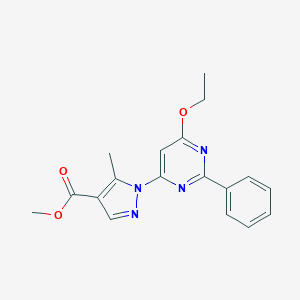
methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate, also known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and highly selective compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
Methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate selectively binds to mGluR5 and inhibits its activity, leading to a decrease in the release of glutamate, a neurotransmitter that plays a key role in the regulation of synaptic plasticity and neuronal excitability. This results in a reduction in excitatory neurotransmission and a modulation of the dopaminergic and serotonergic systems, which are involved in the regulation of mood, cognition, and reward.
Biochemical and Physiological Effects:
methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of anxiety and depression-like behaviors, the inhibition of drug-seeking behavior, and the improvement of cognitive function in animal models. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Advantages and Limitations for Lab Experiments
One of the major advantages of methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate is its high selectivity and potency, which allows for the specific targeting of mGluR5 without affecting other glutamate receptors. This makes it a valuable tool for the study of the role of mGluR5 in various neurological and psychiatric disorders. However, one of the limitations of methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate is its poor solubility, which can limit its use in some experimental settings.
Future Directions
There are several future directions for the study of methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate, including the investigation of its potential therapeutic applications in human subjects, the development of more potent and selective mGluR5 antagonists, and the exploration of its use in combination with other drugs for the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to better understand the mechanisms underlying the neuroprotective effects of methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate and its potential use in the treatment of neurodegenerative diseases.
Synthesis Methods
Methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate can be synthesized using a multistep process involving the reaction of 6-ethoxy-2-phenyl-4-pyrimidinamine with 3,5-dimethylpyrazole-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with methyl iodide to obtain the final product, methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate.
Scientific Research Applications
Methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, addiction, and schizophrenia. It has also been investigated for its potential use in the treatment of fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
properties
Product Name |
methyl 1-(6-ethoxy-2-phenyl-4-pyrimidinyl)-5-methyl-1H-pyrazole-4-carboxylate |
|---|---|
Molecular Formula |
C18H18N4O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
methyl 1-(6-ethoxy-2-phenylpyrimidin-4-yl)-5-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O3/c1-4-25-16-10-15(20-17(21-16)13-8-6-5-7-9-13)22-12(2)14(11-19-22)18(23)24-3/h5-11H,4H2,1-3H3 |
InChI Key |
AFAPWQJCOLNZSK-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC(=C1)N2C(=C(C=N2)C(=O)OC)C)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2C(=C(C=N2)C(=O)OC)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![4,5-dichloro-2-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287401.png)